1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including those similar to "1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde," involves nucleophilic substitution reactions and cycloisomerization processes. For instance, derivatives have been synthesized through reactions involving indole-3-carbaldehyde with different substituents, showcasing the versatility of indole chemistry (Yamada et al., 2009; Kothandaraman et al., 2011; Kothandaraman et al., 2013).
Molecular Structure Analysis
The molecular structure of indole derivatives, including "1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde," often features a nearly planar indole ring system, which significantly influences its chemical reactivity and interaction with biological targets. The dihedral angle between the indole and substituent phenyl rings can affect the molecule's overall conformation and thus its properties (Sonar, Parkin, & Crooks, 2006).
Chemical Reactions and Properties
Indole derivatives participate in various chemical reactions, including nucleophilic substitution and cycloisomerization, leading to a wide range of products. The functional groups present in these molecules, such as the aldehyde and nitro groups, play a pivotal role in their reactivity, allowing for the synthesis of complex structures and the introduction of additional functional groups for further chemical modifications (Yamada et al., 2009; Kothandaraman et al., 2011).
Scientific Research Applications
Synthesis and Crystal Structure Analysis
- Scientific Field : Analytical Chemistry and Physics .
- Summary of Application : The compound “1-(4-Nitrobenzyl)-1H-benzotriazole” was synthesized and characterized by X-ray diffraction analysis . This compound is extensively used as a synthetic auxiliary in organic chemistry, and is also a versatile ligand in coordination chemistry .
- Methods of Application : Equimolar mixtures of benzotriazole and 4-nitrobenzyl bromide were dissolved in a DMF solution, and three equivalents of powdered potassium carbonate were added. The reaction mass was stirred at room temperature overnight until the reaction completed .
- Results or Outcomes : The compound exhibits inter-molecular hydrogen bonding of the type C–H·N . The final residual factor is R = 0.0629 .
Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs
- Scientific Field : Pharmacology and Medicinal Chemistry .
- Summary of Application : Nitrobenzyl derivatives of a camptothecin analog (SN-38) have been synthesized for use as potential hypoxia-activated prodrugs and evaluated for their cytotoxicity, topoisomerase I inhibition and electrochemical (reductive) properties .
- Methods of Application : The analogs were synthesized and evaluated for their cytotoxicity towards human leukemia K562 cells compared to SN-38 .
- Results or Outcomes : All three derivatives were found to possess reduced toxicity towards human leukemia K562 cells compared to SN-38 . One of the analogs (4-nitrobenzyl) was shown to inhibit the ability of this enzyme to relax supercoiled pBR322 DNA, at a similar concentration to the clinically-approved active metabolite SN-38 .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-11-13-10-17(16-4-2-1-3-15(13)16)9-12-5-7-14(8-6-12)18(20)21/h1-8,10-11H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWFXXLBXDAJAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde |
Synthesis routes and methods
Procedure details
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